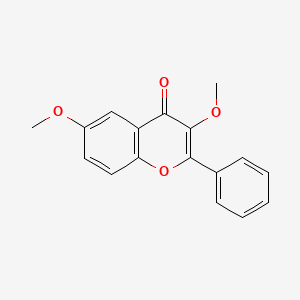

3,4-Dimethoxy-2'-hydroxychalcone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxy-2’-hydroxychalcone is a building block used in various chemical synthesis . It is used for R&D purposes and not for medicinal, household, or other uses .

Synthesis Analysis

This compound is used in the synthesis of new flavanoid and chalcone derivatives as an antimicrobial agent by a green chemistry approach . It is also used in the divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxy-2’-hydroxychalcone is C17H16O4. Its molecular weight is 284.31 . The SMILES string representation is COc1cccc (\C=C\C (=O)c2ccc (OC)cc2O)c1 .Chemical Reactions Analysis

The compound is involved in the synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . This process involves dehydrogenation in a highly atom-economic manner .Physical And Chemical Properties Analysis

The compound is a solid . Its density is estimated to be 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

- 3,4-Dimethoxy-2’-hydroxychalcone has been investigated for its antimicrobial potential. Researchers have explored its ability to inhibit microbial growth, making it a promising candidate for developing novel antimicrobial agents . Further studies are needed to understand its mechanism of action and optimize its efficacy.

- The chalcone framework of this compound contributes to its antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including cancer and cardiovascular disorders .

- Researchers have synthesized analogs of this chalcone to enhance its antioxidant capacity, making it a valuable area of study .

- Hydroxy-substituted chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone , exhibit anti-inflammatory properties. They modulate inflammatory pathways, potentially mitigating chronic inflammation-related diseases .

- 3,4-Dimethoxy-2’-hydroxychalcone may contribute to chemoprevention by modulating cellular processes involved in tumor development .

- A synthetic chalcone, 2-chloro-4’,6’-dimethoxy-2’-hydroxychalcone , has been found to increase cellular glutathione (GSH) levels. GSH is a critical antioxidant that protects cells from oxidative damage .

- Researchers have used 3,4-Dimethoxy-2’-hydroxychalcone as a building block in the synthesis of new flavonoids and chalcone derivatives. These compounds often possess diverse biological activities, including antioxidant and anti-inflammatory effects .

Antimicrobial Activity

Antioxidant Properties

Anti-Inflammatory Effects

Chemopreventive Potential

GSH (Glutathione) Regulation

Flavonoid Synthesis

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Chalcones, including 3,4-Dimethoxy-2’-hydroxychalcone, are considered privileged structures exhibiting various biological activities . They are used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . The focus remains on critical appraisal of synthesized chalcones and their derivatives for their bioactivities, linking to their interactions at the biomolecular level where appropriate, and revealing their possible mechanisms of action .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-2'-hydroxychalcone | |

CAS RN |

79140-20-8 |

Source

|

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?

A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.

Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?

A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

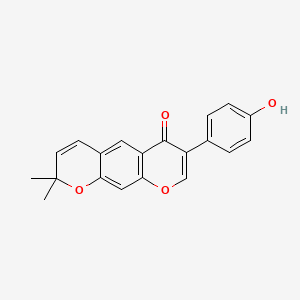

![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)